molecular formula C4H6F3NO4S B2945662 3-Trifluoromethanesulfonamidopropanoic acid CAS No. 141956-37-8

3-Trifluoromethanesulfonamidopropanoic acid

Cat. No.: B2945662
CAS No.: 141956-37-8
M. Wt: 221.15
InChI Key: VVKOBHARLVYDML-UHFFFAOYSA-N
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Description

3-Trifluoromethanesulfonamidopropanoic acid is a chemical compound with the molecular formula C4H6F3NO4S and a molecular weight of 221.15 g/mol . It is known for its unique properties due to the presence of the trifluoromethanesulfonyl group, which imparts high acidity and strong electron-withdrawing characteristics. This compound is used in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 3-Trifluoromethanesulfonamidopropanoic acid can be achieved through several methods. One common approach involves the reaction of β-alanine with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, yielding the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

3-Trifluoromethanesulfonamidopropanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Trifluoromethanesulfonamidopropanoic acid involves its interaction with molecular targets through its trifluoromethanesulfonyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and disruption of cellular processes .

Properties

IUPAC Name

3-(trifluoromethylsulfonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO4S/c5-4(6,7)13(11,12)8-2-1-3(9)10/h8H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKOBHARLVYDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNS(=O)(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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